4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Description
Chemical Structure and Properties
4-[(2-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is an oxazol-5-one derivative characterized by a central oxazolone ring substituted with a 2-fluorophenyl group at the 4-position and a phenyl group at the 2-position (Figure 1). The compound is structurally classified as a Z-isomer due to the methylidene (CH=) group, which introduces stereoelectronic effects influencing its reactivity and biological interactions .
Synonyms and Identifiers
- IUPAC Name: (4Z)-4-(2-Fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Other Names: 4-(2-Fluorobenzylidene)-2-phenyl-oxazol-5-one; ChemExper ID: 2008-01-01-AS .
Such compounds are often explored for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
CAS No. |
397-60-4 |
|---|---|
Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(4Z)-4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
InChI Key |
KWHLRZLVGDQLNC-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2 |
Other CAS No. |
397-60-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2-fluorobenzaldehyde with 2-phenyloxazolone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while reduction may produce reduced oxazolone compounds.
Scientific Research Applications
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxazol-5-one Derivatives
Oxazol-5-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related compounds.
Substituent Variations and Structural Analogues
Key Observations :
Electron-Withdrawing vs. Ethoxy or dimethylamino groups (e.g., in and ) provide electron-donating effects, which may stabilize resonance structures and alter binding affinities in biological systems.
Heterocyclic vs. Aromatic Substituents :
Key Insights :
- ROCKII Inhibition : DI-2 and DI-3 (pyridinyl derivatives) exhibit potent ROCKII inhibitory activity, suggesting that nitrogen-containing substituents at position 4 are critical for kinase targeting .
- Structural-Activity Relationships (SAR) : The absence of heterocyclic moieties in the target compound (2-fluorophenyl vs. pyridinyl) may limit its kinase inhibitory efficacy but could favor other applications, such as antimicrobial activity, as seen in chlorophenyl analogues .
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group (logP ~2.1) offers intermediate lipophilicity compared to the more polar pyridinyl (logP ~1.5) or hydrophobic 4-chlorophenyl (logP ~2.8) substituents .
- Stereoelectronic Effects : The Z-configuration of the methylidene group in oxazol-5-ones is critical for planarity and π-π stacking interactions in biological targets .
Biological Activity
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (CAS No. 397-60-4) is a compound within the oxazolone class, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology, particularly focusing on its anticancer properties and toxicity profiles.
The molecular formula of this compound is C16H10FNO2, with a molecular weight of 267.255 g/mol. The compound features a fluorine atom that may influence its biological activity and toxicity.
| Property | Value |
|---|---|
| Molecular Formula | C16H10FNO2 |
| Molecular Weight | 267.255 g/mol |
| CAS Number | 397-60-4 |
| Supplier | BOC Sciences |
Synthesis
The synthesis of oxazolone derivatives often involves condensation reactions between appropriate aldehydes and isocyanates. Recent studies have explored various synthetic pathways to enhance yield and purity while minimizing environmental impact.
Anticancer Potential
Recent research indicates that compounds similar to this compound exhibit promising anticancer properties. A study highlighted that oxazolone derivatives could inhibit specific oncological protein kinases, suggesting a mechanism for their antiproliferative effects . The predictive analysis using PASS (Prediction of Activity Spectra for Substances) indicated that these compounds might serve as viable candidates for further anticancer investigations.
Toxicity Studies
Toxicity assessments have been conducted using model organisms such as Daphnia magna and Saccharomyces cerevisiae. The results showed that the presence of halogen atoms significantly influenced toxicity levels. Specifically, fluorinated derivatives exhibited higher toxicity compared to their halogen-free counterparts .
Table: Toxicity Results on Model Organisms
| Compound | Organism | LC50 (mg/L) | Observations |
|---|---|---|---|
| 4-(fluorobenzylidene) | Daphnia magna | >30 | Low lethality after 24 hours |
| 4-(fluorobenzylidene) | Saccharomyces cerevisiae | N/A | Growth reduction by 57.4% at 1 mM |
| Halogen-free oxazolone | Daphnia magna | N/A | Lowest toxicity observed |
The mechanism underlying the biological activity of this compound may involve interaction with cellular targets such as protein kinases. The presence of halogen atoms has been shown to enhance the binding affinity to these targets, which may explain the observed increase in biological activity .
Case Studies
- In Vitro Studies : A study evaluated the effects of various oxazolone derivatives on cancer cell lines, revealing significant inhibition of cell proliferation at certain concentrations. The findings suggest that structural modifications can enhance potency against specific cancer types.
- Predictive Analyses : Using computational models, researchers have predicted that these compounds could exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
